Ethylsulfamoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClNO2S/c1-2-4-7(3,5)6/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDKSMSHAHXBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452896 | |
| Record name | ethylsulfamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16548-07-5 | |
| Record name | ethylsulfamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylsulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Mechanisms of Ethylsulfamoyl Chloride
Synthesis of Ethylsulfamoyl Chloride
The synthesis of this compound can be approached through several routes, varying in scale from laboratory preparations to industrial production. The choice of method often depends on the desired purity, yield, and economic feasibility.
In a laboratory setting, this compound is typically prepared through the reaction of a primary amine, ethylamine (B1201723), with a sulfonating agent. A common and direct method involves the reaction of ethylamine with sulfuryl chloride (SO₂Cl₂). This reaction proceeds via a nucleophilic attack of the amine on the sulfur atom of the sulfuryl chloride, leading to the displacement of a chloride ion and the formation of the sulfamoyl chloride.
Another established route involves the use of chlorosulfonic acid (ClSO₃H). However, this reaction can be vigorous and requires careful control of the reaction conditions. More contemporary methods for creating sulfonyl chlorides in the lab include the oxidative chlorosulfonation of S-alkyl isothiourea salts using agents like sodium hypochlorite (B82951) (bleach). organic-chemistry.org For instance, N-Benzyl-N-ethylsulfamoyl chloride can be prepared by reacting anilines with chloroform (B151607) or acetonitrile (B52724) in the presence of sodium chloride. biosynth.com
Achieving high purity and yield is a primary goal in the synthesis of this compound. Optimization strategies focus on controlling reaction parameters to favor the desired product and minimize side reactions. Key parameters include temperature, stoichiometry, and solvent choice.
Temperature Control: Reactions are often conducted at low temperatures (e.g., 0–5°C) to manage the exothermic nature of the reaction and reduce the formation of by-products.
Stoichiometry: Precise control over the molar ratio of reactants is crucial. Using a slight excess of the amine can sometimes lead to the formation of the corresponding disubstituted sulfamide (B24259), while an excess of the chlorinating agent can lead to other side products. A 1:1.2 molar ratio of the sulfamoyl chloride to an alcohol has been shown to optimize yields in subsequent reactions.
Purification: Post-synthesis purification is essential for obtaining a high-purity product. Common laboratory techniques include recrystallization from suitable solvents like ethanol/water mixtures or purification via column chromatography.
The following table summarizes key parameters for optimizing the synthesis of sulfamoyl chlorides in a laboratory setting.
| Parameter | Condition | Rationale | Source |
| Temperature | 0–5°C | Minimize side reactions and control exothermicity. | |
| Stoichiometry | Controlled molar ratios (e.g., 1:1.2) | Prevent formation of undesired di-substituted products. | |
| Purification | Recrystallization, Column Chromatography | Remove impurities and isolate the pure compound. |
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges related to safety, cost, efficiency, and environmental impact.
Industrial production demands processes that are not only high-yielding but also efficient and scalable. A major consideration is the management of heat generated during the highly exothermic sulfonylation reaction. smolecule.com In large reactors, inadequate heat dissipation can lead to thermal runaway, posing a significant safety risk. smolecule.com
To address these challenges, modern industrial syntheses of sulfamoyl chlorides increasingly utilize continuous flow reactor systems. smolecule.com These systems offer superior heat transfer and precise control over reaction parameters due to their high surface-area-to-volume ratio. smolecule.com This allows for safer operation at optimal temperatures (e.g., 5-15°C) with short residence times (e.g., 30-60 seconds), leading to consistent product quality and improved space-time yields. smolecule.com For analogous compounds like methylsulfonyl chloride, large-scale industrial processes (e.g., 2000 tons/year) have achieved yields of ≥97% and purity levels of ≥99.5%. google.com
The table below contrasts laboratory and industrial production approaches for sulfamoyl chlorides.
| Feature | Laboratory Scale | Industrial Scale |
| Reactor Type | Round-bottom flask (Batch) | Continuous flow reactor |
| Heat Management | Ice bath | Internal heat exchangers |
| Mixing | Magnetic stir bar | Static mixers |
| Process Control | Manual | Automated systems |
| Key Advantage | Simplicity, flexibility | Safety, efficiency, consistency |
A significant challenge in the synthesis of this compound is the formation of by-products. The reaction of ethylamine with sulfuryl chloride inevitably produces hydrogen chloride (HCl) gas. chemguide.co.uk This acidic by-product can potentially react with the starting amine, rendering it unreactive. To mitigate this, a base is often added to the reaction mixture to neutralize the HCl as it forms.
Industrial Scale Production Considerations and Challenges
Reactivity and Mechanistic Investigations
The chemical reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfamoyl chloride group (-SO₂Cl). This group is highly susceptible to nucleophilic attack, making the compound a versatile reagent for introducing the ethylsulfamoyl moiety into other molecules. smolecule.com
The primary reaction mechanism is nucleophilic acyl substitution. A nucleophile (Nu⁻) attacks the electron-deficient sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a new bond between the sulfur and the nucleophile.
Key reactions involving this compound include:
Reaction with Amines: It readily reacts with primary and secondary amines to form the corresponding N-substituted ethylsulfamides. This is one of the most common applications of the compound. smolecule.com
Reaction with Alcohols: In the presence of a base, it reacts with alcohols and phenols to yield sulfamate (B1201201) esters. smolecule.com
Hydrolysis: this compound reacts with water, often vigorously, to hydrolyze into ethylsulfamic acid and hydrogen chloride. smolecule.com This reactivity necessitates that it be handled under anhydrous conditions.
The table below summarizes the primary reactions of this compound.
| Reactant Type | Nucleophile | Product |
| Amines | R-NH₂ or R₂NH | Ethylsulfamides (EtNHSO₂NHR or EtNHSO₂NR₂) |
| Alcohols | R-OH | Sulfamate Esters (EtNHSO₂OR) |
| Water | H₂O | Ethylsulfamic Acid (EtNHSO₃H) |
Nucleophilic Reactivity and Substitution Patterns
The chemical behavior of this compound in non-radical pathways is dominated by the electrophilicity of the sulfur atom, making it a prime target for nucleophilic attack. This reactivity is the foundation for its use in synthesizing a variety of sulfonyl-containing compounds through substitution reactions. The mechanism for these transformations is generally considered a nucleophilic addition-elimination pathway. chemguide.co.ukchemguide.co.uk
Reactions with Primary and Secondary Amines for Sulfonamide Formation
The reaction between this compound and primary or secondary amines is a cornerstone for the synthesis of N-substituted ethylsulfonamides. cbijournal.com This transformation proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uklibretexts.org The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the this compound. chemguide.co.ukslideshare.net This initial attack forms a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, leading to the elimination of a chloride ion as the leaving group. chemguide.co.uk
To neutralize the hydrogen chloride (HCl) generated during the reaction, a base is typically added. cbijournal.com Common bases include pyridine (B92270) or triethylamine (B128534) (TEA). cbijournal.com The use of excess amine can also serve this purpose, resulting in the formation of an ammonium (B1175870) chloride salt. chemguide.co.uk Primary amines yield N-substituted sulfonamides that still possess a hydrogen atom on the nitrogen, which is acidic. libretexts.org Secondary amines react similarly to produce N,N-disubstituted sulfonamides. libretexts.orgchemrevise.org
Table 1: General Scheme for Sulfonamide Formation
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | Base (e.g., Pyridine, TEA), Room Temp | N-Alkyl Ethylsulfonamide |
| This compound | Secondary Amine (R₂-NH) | Base (e.g., Pyridine, TEA), Room Temp | N,N-Dialkyl Ethylsulfonamide |
Derivatization Reactions with Hydroxyl-Containing Compounds
This compound also reacts with hydroxyl-containing compounds, such as alcohols and phenols, to form the corresponding sulfonate esters. nih.gov This derivatization follows the same nucleophilic addition-elimination pathway seen with amines. chemguide.co.ukchemguide.co.uk The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfonyl sulfur. chemguide.co.uk
The reaction with alcohols is typically vigorous, producing a sulfonate ester and hydrogen chloride gas. chemguide.co.uk Phenols also react to form phenyl sulfonate esters. However, the reactivity of the phenolic hydroxyl group is generally lower than that of an alcohol. The reaction with phenols often requires heating and the presence of a base, such as sodium hydroxide. savemyexams.com The base deprotonates the phenol (B47542) to form a phenoxide ion, which is a significantly more potent nucleophile and readily attacks the this compound. savemyexams.com
Kinetic and Thermodynamic Parameters of Key Reactions
While specific, quantitative kinetic and thermodynamic data for the reactions of this compound are not extensively documented in publicly available literature, the general principles of nucleophilic acyl substitution provide a qualitative understanding. masterorganicchemistry.comlibretexts.org
Thermodynamics: The reactions of this compound with amines and alcohols are generally thermodynamically favorable, meaning they are exergonic with a negative Gibbs free energy change (ΔG°). libretexts.org This is because the reactants, which include a highly reactive sulfamoyl chloride bond (S-Cl), are converted into more stable products: a robust sulfonamide (S-N) or sulfonate ester (S-O) bond, along with hydrogen chloride. chemguide.co.uk The formation of the stable HCl byproduct (often neutralized by a base to form a salt) drives the reaction equilibrium toward the products. libretexts.org
Kinetics: Kinetically, these reactions are typically fast. The rate of reaction is dependent on several factors, including the nucleophilicity of the amine or alcohol, steric hindrance around the reacting centers, and the solvent. The sulfur atom in this compound is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to rapid nucleophilic attack. savemyexams.com The reaction proceeds through a high-energy tetrahedral intermediate, and the rate is determined by the height of the activation energy barrier to reach this transition state. libretexts.org For a typical exergonic, one-step nucleophilic substitution, the transition state is closer in energy to the reactants.
Figure 1: A representative reaction coordinate diagram for a single-step exergonic nucleophilic substitution. The reactants (this compound + nucleophile) have higher potential energy than the products (sulfonamide/sulfonate ester + HCl). The reaction proceeds rapidly over a single activation energy barrier (ΔG‡).Radical Pathways Involving Sulfamoyl Chlorides
Beyond its classical nucleophilic chemistry, this compound can be a precursor to the ethylsulfamoyl radical. This pathway opens up a different set of synthetic possibilities, particularly for the functionalization of unsaturated systems like alkenes. Generating this radical typically requires overcoming a significant energy barrier, which is often achieved through photocatalysis.
Photocatalyzed Reactions and Mechanistic Elucidation
Visible-light photoredox catalysis provides a powerful method for generating sulfamoyl radicals from sulfamoyl chlorides under mild conditions. nih.gov Direct single-electron reduction of sulfamoyl chlorides is challenging due to their high reduction potential. nih.govnih.gov Consequently, an alternative mechanism, halogen-atom transfer (XAT), is often employed. nih.govresearchgate.net
In a typical system, a photocatalyst, such as an iridium complex, absorbs visible light to reach an excited state. nih.gov This excited catalyst can then interact with a suitable reagent, like tris(trimethylsilyl)silane, to generate a silyl (B83357) radical. researchgate.net This highly reactive silyl radical readily abstracts the chlorine atom from this compound, a process that occurs with a very high reaction rate (~10⁹ M⁻¹ s⁻¹ for a similar sulfamoyl chloride). researchgate.net This XAT step efficiently produces the desired sulfamoyl radical, which can then engage in subsequent reactions, such as addition to an alkene. nih.govresearchgate.net Radical clock experiments have confirmed the involvement of radical intermediates in these transformations. nih.gov
Role of Metal-Free Systems in Radical Generation
An important advancement in this field is the development of metal-free systems for radical generation, which enhances the cost-effectiveness and reduces the environmental impact of these reactions.
One prominent metal-free approach utilizes organic dyes, such as Eosin Y, as the photocatalyst. nih.govjove.com Under blue-light irradiation, Eosin Y can initiate a radical chain reaction. nih.gov This method has been successfully applied to the hydrosulfamoylation of electron-deficient alkenes, demonstrating broad functional group tolerance and scalability. researchgate.netnih.gov The mechanism is believed to involve the activation of the sulfamoyl chloride by a silyl radical, which is generated through a photocatalytic cycle involving the organic dye. researchgate.netjove.com
More recently, a photocatalyst-free strategy has been developed. nih.gov In this system, a reagent such as tert-butyl nitrite (B80452) (TBN) plays a dual role. Under light irradiation, TBN can act as a hydrogen atom transfer (HAT) reagent to generate a radical species that subsequently facilitates a halogen-atom transfer (XAT) from the sulfamoyl chloride, producing the sulfamoyl radical. This approach avoids the need for any external metal or dye photosensitizer, offering a versatile and broadly applicable protocol for synthesizing structurally diverse sulfonamides. nih.gov
Table 2: Research Findings on Metal-Free Hydrosulfamoylation
| System | Key Reagents | Conditions | Application | Finding | Source(s) |
|---|---|---|---|---|---|
| Photocatalytic | Sulfamoyl Chloride, Alkene, Eosin Y, (TMS)₃SiH | Blue LED light | Hydrosulfamoylation of electron-deficient alkenes | Practical and cost-effective one-step method to access alkylsulfonamides. | nih.govjove.com |
| Photocatalyst-Free | Sulfamoyl Chloride, Alkene, tert-butyl nitrite (TBN) | Light irradiation | Regioselective sulfamoyl-oximation of alkenes | TBN acts as both a HAT reagent and oxime source, enabling a versatile, catalyst-free transformation. | nih.gov |
Theoretical and Computational Mechanistic Studies
Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate details of chemical reactions. scielo.brsmu.edu For this compound, these methods offer a pathway to understand its reactivity, transition states, and reaction mechanisms at an atomic level, providing insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations for Transition States and Intermediates
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to calculate the geometries and energies of reactants, products, transition states, and intermediates, thereby mapping out the potential energy surface of a reaction. e3s-conferences.orgdiva-portal.org
While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of such analyses can be understood from studies on analogous sulfamoyl chlorides and related compounds. For instance, DFT calculations have been successfully used to explain the reaction mechanism of chlorosulfonyl isocyanate with a carbonyl group, which results in the formation of a ylidenesulfamoyl chloride. beilstein-journals.org In that study, the B3LYP functional with a 6-311++G(d,p) basis set was employed to compute the relative energy profile, identifying the transition states and intermediates involved in the cycloaddition and subsequent rearrangement. beilstein-journals.org
A hypothetical DFT study on a reaction of this compound, such as its reaction with an amine to form a sulfonamide, would typically involve the following steps:
Optimization of Geometries: The three-dimensional structures of the reactants (this compound and the amine), the transition state, any intermediates, and the final products are optimized to find the lowest energy conformation for each.
Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points on the potential energy surface. Reactants, intermediates, and products will have all real (positive) vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. diva-portal.org
Theoretical investigations into the nucleophilic substitution at the sulfur atom of arenesulfonyl chlorides have shown that the reaction can proceed through different mechanisms, such as a synchronous SN2-like mechanism or a stepwise addition-elimination mechanism. nih.gov DFT calculations revealed that for chloride-chloride exchange in arenesulfonyl chlorides, the reaction proceeds via a single transition state consistent with an SN2 mechanism. nih.gov Similar computational approaches could be applied to this compound to predict its preferred reaction pathways with various nucleophiles.
Table 1: Hypothetical DFT Calculation Parameters for this compound Reaction Analysis
| Parameter | Description | Example Value/Method |
| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, ωB97X-D, M06-2X |
| Basis Set | A set of functions used to build molecular orbitals. | 6-311++G(d,p), def2-TZVP |
| Solvation Model | Accounts for the effect of the solvent on the reaction. | Polarizable Continuum Model (PCM), SMD |
| Calculation Type | The specific computational task being performed. | Geometry Optimization, Frequency Calculation, IRC |
| Software | The program used to perform the calculations. | Gaussian, ORCA, Spartan |
This table represents typical parameters that would be used in a DFT study of this compound and is for illustrative purposes.
Molecular Dynamics Simulations of Reaction Pathways
Molecular Dynamics (MD) simulations provide a means to study the time evolution of a system of atoms or molecules. scielo.br By solving Newton's equations of motion, MD simulations can model the dynamic processes of a chemical reaction, including conformational changes, solvent effects, and the trajectory of reactants as they approach each other to form products. plos.org
For reactions involving compounds like this compound, MD simulations can be particularly useful in several ways:
Exploring Conformational Space: this compound possesses rotatable bonds. MD simulations can explore the different conformations of the molecule and how these might influence its reactivity.
Simulating Reactant Interactions: MD can simulate the process of reactants coming together in a solvent, providing insights into the pre-reaction complex formation and the role of solvent molecules in stabilizing or destabilizing reactants and transition states.
Validating Docking Poses: In the context of medicinal chemistry, where sulfamoyl-containing molecules are common, MD simulations are used to assess the stability of a ligand docked into the active site of a protein. researchgate.nettandfonline.com Studies on various sulfonamide derivatives have used MD simulations to analyze the root-mean-square deviation (RMSD) of the ligand-protein complex, suggesting the stability of the compound in the binding site. researchgate.nettandfonline.com
A reactive MD simulation, which uses force fields that can model bond breaking and formation (like ReaxFF), could potentially be used to simulate the reaction pathways of this compound directly. Such a simulation would track the atomic positions over time as the reaction proceeds, allowing for the visualization of the entire reaction event. While no specific reactive MD studies on this compound are currently published, the methodology is well-established for studying a wide range of chemical reactions. smu.edu
Table 2: Potential Applications of Molecular Dynamics Simulations for this compound
| Application Area | Simulation Details | Information Gained |
| Conformational Analysis | Simulation of a single this compound molecule in a solvent box (e.g., water, DMSO). | Identification of low-energy conformers, dihedral angle distributions, and intramolecular interactions. |
| Reactant Association | Simulation of this compound and a nucleophile (e.g., an amine) in a solvent. | Calculation of the potential of mean force (PMF) for reactant approach, understanding solvent structuring around reactants. |
| Ligand-Protein Stability | Simulation of an ethylsulfamoyl-derived inhibitor bound to a target enzyme. | Assessment of binding stability through RMSD and RMSF analysis, identification of key intermolecular interactions (hydrogen bonds, etc.). plos.org |
This table is illustrative of how MD simulations could be applied to study this compound based on standard computational chemistry practices.
Applications of Ethylsulfamoyl Chloride in Advanced Organic Synthesis
As a Precursor to Sulfonamide Derivatives
The reaction of ethylsulfamoyl chloride with an amine is the most fundamental and widely employed method for creating N-ethylsulfonamide derivatives. This transformation is a standard procedure in medicinal chemistry and materials science, allowing for the incorporation of the sulfonamide moiety into a wide array of molecular frameworks. The general reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfamoyl chloride, which results in the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the hydrochloric acid byproduct generated during the reaction.
Synthesis of Novel Sulfonamide Scaffolds
While specific, detailed research on the use of this compound for creating novel, complex sulfonamide scaffolds is not extensively documented in publicly available literature, its role can be understood from the general reactivity of sulfamoyl chlorides. It serves as a building block for attaching the N-ethylsulfonamide group to various molecular backbones. For instance, in the development of potential therapeutic agents, this compound was used to synthesize an intermediate, ((2S,5R)-5-((N-Ethylsulfamoyl)amino)tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate, by reacting it with the corresponding amine in the presence of triethylamine. google.com
Regioselective and Stereoselective Approaches
Currently, there is a lack of specific, documented examples in peer-reviewed literature detailing regioselective or stereoselective strategies that explicitly employ this compound. In synthesis, selectivity is typically dictated by the substrate molecule rather than the sulfamoyl chloride itself. For example, in a molecule with multiple amine groups of differing reactivity (e.g., a primary vs. a secondary amine, or an aliphatic vs. an aromatic amine), the reaction with this compound would generally proceed preferentially at the more nucleophilic or sterically accessible amine, thus achieving a degree of regioselectivity. Stereoselectivity would similarly depend on the chiral nature of the starting amine, with the reaction typically proceeding with the retention of the existing stereochemistry.
Development of Diverse Structural Motifs
This compound contributes to the development of diverse structural motifs by enabling the incorporation of the N-ethylsulfonamide group into various molecular architectures. evitachem.com This functional group can influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to form hydrogen bonds, which are critical for biological activity. The synthesis of N-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxamide is an example where this compound is used to introduce this specific sulfonamide variant. evitachem.com
The table below illustrates hypothetical examples of how this compound could be used to create diverse sulfonamide structures from various amine precursors.
| Amine Precursor | Product Structural Motif | Potential Application Area |
| Aniline (B41778) | N-ethyl-N-phenylsulfamide | Dye synthesis, chemical intermediates |
| Benzylamine | N-benzyl-N-ethylsulfamide | Pharmaceutical scaffolds |
| Piperidine | 1-(Ethylsulfonyl)piperidine | Agrochemicals, medicinal chemistry |
| 4-Aminobenzoic acid | 4-((N-Ethylsulfamoyl)amino)benzoic acid | Polymer building blocks, drug discovery |
Integration into Heterocyclic Systems
The integration of the ethylsulfamoyl group into heterocyclic rings is a key strategy in drug discovery, as heterocycles are common cores of many pharmaceutical agents. This compound can react with amino-substituted heterocycles to generate novel derivatives with potential therapeutic applications.
Formation of Oxadiazole-Sulfamoyl Conjugates
There is no specific information available in the scientific literature detailing the synthesis of oxadiazole-sulfamoyl conjugates directly using this compound. In principle, such a conjugate could be synthesized by reacting an amino-oxadiazole derivative with this compound. This would attach the N-ethylsulfonamide group to the oxadiazole ring system, creating a molecule that combines the structural features of both moieties.
Synthesis of Naphthalene-Sulfamoyl Derivatives
Similarly, specific research on the synthesis of naphthalene-sulfamoyl derivatives using this compound is not readily found. The synthesis would theoretically involve the reaction of an aminonaphthalene (either 1-aminonaphthalene or 2-aminonaphthalene) with this compound in the presence of a base. The resulting N-(naphthalenyl)-N-ethylsulfamide would be a fluorescent molecule, a property characteristic of the naphthalene (B1677914) ring system, with potential applications in materials science or as a biological probe.
Role in Complex Molecule Synthesis
The strategic incorporation of the ethylsulfamoyl moiety is a key tactic in the assembly of complex molecular architectures. The group's unique electronic and steric properties can be leveraged in multi-step synthetic sequences to influence reactivity, confer stability, or act as a precursor for further transformations.
In multi-step synthesis, the introduction of a functional group must be carefully planned to ensure compatibility with subsequent reaction conditions and to facilitate the desired molecular construction. utdallas.edulibretexts.org this compound serves as a robust building block for this purpose, enabling the strategic placement of the N-ethylsulfonamide group.
While direct examples of cascade reactions initiated by this compound are not extensively documented, the principles of such reactions are well-established for the analogous dimthis compound, and these principles are applicable to this compound. researchgate.net Recent advances in photoredox catalysis have enabled the generation of sulfamoyl radicals from sulfamoyl chlorides. chemrxiv.orgchemrxiv.org These highly reactive intermediates can participate in tandem reactions. nih.gov For instance, a photocatalytically generated ethylsulfamoyl radical could add to an alkene or alkyne, creating a carbon-centered radical. This new radical can then undergo a subsequent cyclization onto a nearby functional group, forming a new ring system in a single, efficient operation. researchgate.netnih.gov This type of sulfonamidation-cyclization cascade is a powerful tool for rapidly building molecular complexity from simple precursors. researchgate.net The process is often redox-neutral and occurs under mild conditions, making it suitable for late-stage functionalization in complex syntheses. rsc.org
The general mechanism involves the single-electron reduction of the sulfamoyl chloride by an excited photocatalyst to generate the sulfamoyl radical. chemrxiv.org This radical then engages in the cascade sequence. The choice of photocatalyst and reaction conditions can be tuned to control the reactivity and selectivity of the process. researchgate.net
The N-ethylsulfamoyl group can be strategically placed within a molecule to serve several purposes in a synthetic route. Its introduction via this compound provides a stable and robust functional group that is resistant to many common reaction conditions. utdallas.edu
One key strategy is its use as a directing group in C-H functionalization reactions. The sulfonamide moiety can coordinate to a metal catalyst, positioning it to activate and functionalize a specific C-H bond elsewhere in the molecule, thereby achieving high levels of regioselectivity that would be difficult to obtain otherwise.
Furthermore, the sulfonamide nitrogen is less basic and nucleophilic than a free amine due to the electron-withdrawing nature of the sulfonyl group. This property allows the sulfamoyl group to serve as an effective protecting group for primary or secondary amines. utdallas.edu The N-ethylsulfonamide can be carried through multiple synthetic steps where a free amine would be reactive, and the protecting group can be cleaved under specific conditions if necessary. The stability of this group also makes it a valuable component in the final target molecule, where it often contributes to the desired biological activity. nih.gov
The total synthesis of natural products and other complex bioactive molecules provides the ultimate testing ground for synthetic methods. uiowa.eduresearchgate.net While the sulfonamide functional group is a common feature in pharmaceuticals, its presence in natural products is less frequent but significant. In syntheses targeting molecules containing an N-ethylsulfonamide, this compound is the most direct and common reagent for its installation.
For example, in a hypothetical total synthesis of a complex marine natural product containing an N-ethylsulfonamide, the synthetic strategy would likely involve preparing a key intermediate containing a primary or secondary amine. nih.gov This amine would then be reacted with this compound, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the target sulfonamide bond. This step is often performed late in the synthetic sequence due to the high stability of the resulting sulfonamide group and the reliability of the reaction. The successful execution of this step is crucial for the completion of the total synthesis. purdue.edu
Multi-step Synthetic Strategies
Medicinal Chemistry and Drug Discovery Applications
In medicinal chemistry, the sulfonamide group is considered a "privileged scaffold" due to its prevalence in a wide range of therapeutic agents. The N-ethylsulfonamide group, installed using this compound, is frequently used to explore structure-activity relationships (SAR) and optimize the properties of drug candidates.
Chemical derivatization is a fundamental process in drug discovery, allowing chemists to systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govjfda-online.com this compound is an excellent reagent for this purpose, enabling the conversion of amines in a lead molecule into the corresponding N-ethylsulfonamides. This modification can have profound effects on biological activity.
Structure-activity relationship (SAR) studies often involve the synthesis of a library of analogs where the substituent on the sulfonamide nitrogen is varied. nih.gov By comparing the biological activity of the N-ethyl derivative with N-methyl, N-propyl, or other substituted analogs, medicinal chemists can probe the specific interactions between the drug and its biological target. nih.gov The ethyl group provides a specific size, shape, and lipophilicity that can be optimal for fitting into a binding pocket.
For instance, in the development of novel anticancer agents based on an arylsulfonylimidazolidinone scaffold, researchers synthesized a series of derivatives to explore the SAR. nih.gov By reacting a core amine-containing intermediate with various sulfonyl chlorides, including this compound, they could assess how different substituents impact cytotoxicity against cancer cell lines. Such studies are critical for rational drug design and the identification of clinical candidates. mdpi.com
| Compound ID | Core Structure | R Group on Sulfonamide | Biological Target | IC₅₀ (µM) |
| 1a | Phenylsulfonamide | -H | Carbonic Anhydrase II | 0.85 |
| 1b | Phenylsulfonamide | -CH₃ | Carbonic Anhydrase II | 0.62 |
| 1c | Phenylsulfonamide | -CH₂CH₃ | Carbonic Anhydrase II | 0.45 |
| 1d | Phenylsulfonamide | -CH(CH₃)₂ | Carbonic Anhydrase II | 0.98 |
| 2a | Naphthalenesulfonamide | -H | Endothelin-A Receptor | 1.20 |
| 2b | Naphthalenesulfonamide | -CH₂CH₃ | Endothelin-A Receptor | 0.75 |
| 2c | Naphthalenesulfonamide | -CH₂CH₂CH₃ | Endothelin-A Receptor | 1.15 |
This interactive table presents hypothetical data representative of typical SAR studies to illustrate how systematic derivatization with reagents like this compound is used to probe the effect of N-alkyl substituents on biological activity. The data shows that for a phenylsulfonamide targeting Carbonic Anhydrase II, an N-ethyl group (Compound 1c) provides optimal potency compared to smaller (methyl) or larger (isopropyl) groups. Similarly, for a naphthalenesulfonamide scaffold, the N-ethyl derivative (Compound 2b) shows improved activity at the Endothelin-A receptor.
Derivatization for Biological Activity Studies
Design and Synthesis of Enzyme Inhibitors
The reaction of this compound with amine-containing core structures is a key strategy in the design and synthesis of potent and selective enzyme inhibitors. The resulting N-ethylsulfonamide group can engage in crucial binding interactions within an enzyme's active site.
A notable example is in the development of inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a key protein in cell cycle regulation and a target in oncology. acs.org In the optimization of a series of CDK2 inhibitors, medicinal chemists explored various substituents to enhance potency and selectivity. The introduction of an N-ethylsulfamide moiety, which can be synthesized from an appropriate amine scaffold and an this compound precursor, led to a significant improvement in CDK2 inhibition. acs.org The combination of a hydrogen-bond-donating NH group and the ethyl substituent in the N-ethylsulfamide resulted in a compound with a balanced profile of high potency and selectivity against other kinases like CDK1, CDK4, CDK6, and CDK9. acs.org
X-ray crystallography of an N-ethylsulfamide-containing inhibitor bound to the CDK2-cyclin E1 complex revealed the structural basis for its enhanced activity. The sulfamide (B24259) -NH group formed a strong hydrogen bond with the side chain of a key aspartate residue (Asp86) in the active site. Simultaneously, the ethyl group engaged in a favorable hydrophobic interaction with an isoleucine residue (Ile10), further anchoring the inhibitor and improving its potency. acs.org This demonstrates a rational design approach where the ethylsulfamoyl group is installed to create specific, activity-enhancing interactions with the enzyme target.
While aromatic and heterocyclic sulfonamides are widely known as inhibitors of carbonic anhydrases (CAs), the strategic N-alkylation of the sulfamoyl group is a tool to modulate inhibitory profiles and physicochemical properties. nih.govmdpi.comnih.gov The synthesis of N-ethylsulfonamide derivatives via this compound allows for fine-tuning of a molecule's interaction with different CA isoforms. nih.gov Similarly, N-substituted sulfonamides have been synthesized and evaluated as inhibitors for enzymes such as lipoxygenase and tyrosinase. researchgate.netresearchgate.net
| Compound Modification | Key Moiety | CDK2 Potency (IC₅₀) | Rationale for Improved Potency |
|---|---|---|---|
| Initial Lead | Methylsulfonamide (-SO₂CH₃) | Moderate | Baseline activity, lacks H-bond donor. |
| Modification 1 | N-Methylsulfamide (-SO₂NHCH₃) | >6x Improvement | Addition of an NH group for H-bonding. |
| Modification 2 | N-Ethylsulfamide (-SO₂NHCH₂CH₃) | Additional 3x Improvement | NH group forms H-bond with Asp86; Ethyl group has hydrophobic interaction with Ile10. |
Ligand Development for Molecular Targets
This compound is also employed in the synthesis of specialized ligands designed to interact with specific molecular targets, such as G protein-coupled receptors (GPCRs). GPCRs represent a large family of transmembrane proteins that are crucial for cell signaling and are the targets of a large percentage of modern drugs. nih.govnih.gov
The development of molecular probes and ligands to study these receptors is a key area of research. For instance, N-acyl-N-alkyl sulfonamides have been developed as chemical probes for the ligand-directed covalent labeling of the Adenosine A₂B receptor (A₂BAR), a GPCR target. nih.govnih.gov This strategy allows for the attachment of a reporter group to the receptor, facilitating its study. The synthesis of such N-substituted sulfonamide moieties highlights the utility of sulfonyl chloride chemistry in creating sophisticated tools for molecular pharmacology. nih.gov
Furthermore, specific ligands incorporating the N-ethylsulfonamide group have been identified. An example is 2-Amino-N-ethyl-5-nitrobenzenesulfonanilide, a ligand documented for its interaction with GPCRs. zhanggroup.org The synthesis of this and similar molecules would proceed via the reaction of the corresponding aniline derivative with this compound to form the core N-ethylsulfonamide structure.
| Ligand/Probe Class | Molecular Target | Role of Sulfonamide Moiety |
|---|---|---|
| N-Acyl-N-Alkyl Sulfonamide Probes | Adenosine A₂B Receptor (GPCR) | Forms the reactive "warhead" for covalent labeling of the receptor. nih.govnih.gov |
| 2-Amino-N-ethyl-5-nitrobenzenesulfonanilide | GPCRs | Constitutes the core structure for receptor interaction. zhanggroup.org |
Impact of Sulfamoyl Moiety on Pharmacological Properties
The sulfamoyl group, and specifically the N-ethylsulfamoyl moiety, imparts distinct physicochemical properties to a molecule that can significantly influence its pharmacological profile. The sulfonamide group is often considered a bioisostere of a carboxylic acid, meaning it has a similar size and electronic properties, allowing it to mimic the interactions of a carboxylate while offering improved metabolic stability and the ability to cross biological membranes. mdpi.com
The N-ethylsulfamoyl group possesses several key features that are advantageous in drug design:
Hydrogen Bonding: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. The nitrogen-bound hydrogen in the N-ethylsulfonamide is less acidic than in a primary sulfonamide but remains an effective hydrogen bond donor. nih.gov This allows the moiety to participate in a robust network of hydrogen bonds with receptor targets, enhancing binding affinity.
Metabolic Stability: The sulfonamide bond is generally more resistant to enzymatic hydrolysis in the body compared to an amide bond, which can increase the half-life and duration of action of a drug.
Modulation of Lipophilicity: The addition of the ethyl group to the sulfonamide nitrogen increases the molecule's lipophilicity (fat-solubility) compared to an unsubstituted sulfamoyl group. This can be tuned to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
The impact of these properties is clearly illustrated in the development of the CDK2 inhibitors previously mentioned. acs.org The N-ethylsulfamide moiety was critical for achieving high potency, not just by adding lipophilicity, but by precisely positioning its hydrogen bond donor (-NH) and hydrophobic group (-CH₂CH₃) to engage with specific amino acid residues (Asp86 and Ile10, respectively) in the enzyme's binding pocket. acs.org This demonstrates how the specific features of the N-ethylsulfamoyl group directly translate into improved pharmacological activity.
Preclinical Research on Therapeutically Relevant Scaffolds
Scaffolds incorporating the N-ethylsulfamoyl group have been advanced into preclinical research, particularly in the area of oncology. Preclinical studies involve evaluating a compound's efficacy and selectivity in cellular models (in vitro) and in animal models (in vivo) before consideration for human trials.
The development of the CDK2 inhibitor AZD8421, which features a critical N-ethylsulfamide group, involved extensive preclinical evaluation. acs.org Researchers demonstrated its high potency in cell-based assays and, crucially, its selectivity for CDK2 over other closely related CDK family members. This selectivity is vital for minimizing off-target effects. The compound's development included efficacy studies in an ovarian cancer patient-derived xenograft (PDX) model, where tumor tissue from a patient is implanted into an animal model. Success in such models provides strong evidence of potential therapeutic benefit. acs.org
Other research has focused on synthesizing and evaluating various heterocyclic sulfonamides for their anticancer and antimicrobial properties. researchgate.net In one study, a key starting material was 4-(1-(2-(2-cyanoacetyl) hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide, which contains the N-ethylsulfamoyl scaffold. researchgate.net Derivatives synthesized from this scaffold were evaluated in vitro for their activity against the MCF-7 breast cancer cell line. Several of the synthesized compounds showed potent anticancer activity, with some being more active than the reference drug Methotrexate. researchgate.net These studies validate the importance of the N-ethylsulfamoyl scaffold in the discovery of new therapeutic agents.
| Scaffold/Compound Class | Therapeutic Area | Preclinical Finding | Significance |
|---|---|---|---|
| N-Ethylsulfamide-based CDK2 Inhibitors (e.g., AZD8421) | Oncology | Demonstrated efficacy in an ovarian cancer patient-derived xenograft model. acs.org | Provides in vivo proof-of-concept for therapeutic potential. |
| Heterocyclic derivatives of N-ethyl-N-methylbenzenesulfonamide | Oncology, Antimicrobial | Showed potent in vitro activity against the MCF-7 breast cancer cell line and various bacterial strains. researchgate.net | Identifies the scaffold as a promising starting point for novel anticancer and antimicrobial drugs. |
Advanced Analytical and Characterization Methodologies
Spectroscopic Analysis Techniques
Spectroscopy is the cornerstone for the structural analysis of Ethylsulfamoyl chloride, providing detailed information on its atomic connectivity, functional groups, and molecular mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer primary insights into the molecular framework. For this compound (CH₃CH₂NHSO₂Cl), the ¹H NMR spectrum is expected to show two distinct signals corresponding to the methyl (-CH₃) and methylene (B1212753) (-CH₂) protons of the ethyl group. The methylene protons, being adjacent to the electron-withdrawing sulfamoyl group, would appear at a higher chemical shift (downfield) compared to the methyl protons. The signal for the N-H proton may also be observable, often as a broad peak. The ¹³C NMR spectrum would similarly display two signals for the two unique carbon atoms of the ethyl group.
While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on analogous structures like Ethanesulfonyl chloride (CH₃CH₂SO₂Cl). In Ethanesulfonyl chloride, the methylene protons (α to the sulfonyl group) appear around 3.69 ppm, and the methyl protons appear at approximately 1.62 ppm. chemicalbook.com A similar pattern is anticipated for this compound, with slight variations due to the presence of the amino group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on structural analysis and comparison with related compounds.
| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| ¹H | -CH₂- | ~3.4 - 3.7 | Quartet (q) |
| ¹H | -CH₃ | ~1.4 - 1.6 | Triplet (t) |
| ¹H | -NH- | Variable | Singlet (s) / Broad |
| ¹³C | -CH₂- | ~45 - 50 | |
| ¹³C | -CH₃ | ~12 - 15 |
Two-dimensional (2D) NMR techniques are employed to confirm the assignments made from 1D spectra and to establish connectivity between atoms. epfl.chyoutube.com
gCOSY (gradient Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling between the methylene (-CH₂) and methyl (-CH₃) protons, evidenced by a cross-peak connecting their respective signals. sdsu.edu
TOCSY (Total Correlation Spectroscopy): TOCSY would show correlations between all protons within the same spin system. For this compound, it would confirm that the -CH₂ and -CH₃ protons belong to the same ethyl group.
gHSQC (gradient Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It would show a cross-peak between the -CH₂ protons and the C1 carbon signal, and another between the -CH₃ protons and the C2 carbon signal, confirming the ¹H and ¹³C assignments. youtube.comgithub.io
gHMBC (gradient Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically over 2-3 bonds). youtube.comsdsu.edu For this compound, it could show a correlation from the methyl protons to the methylene carbon, providing further confirmation of the ethyl fragment's structure.
The ethyl group and the sulfamoyl moiety in this compound are not static; they can undergo conformational changes through bond rotation. Advanced NMR techniques, such as variable temperature (VT) NMR studies, can provide insight into these dynamic processes. researchgate.netrsc.org By recording spectra at different temperatures, it is possible to observe changes in peak shape or the emergence of new signals if the rate of conformational exchange becomes slow enough on the NMR timescale. uniroma1.it This can allow for the determination of energy barriers for rotation around the C-C, C-N, and S-N bonds. researchgate.net
Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY, could be used to probe through-space proximity between protons. While less common for small, flexible molecules, these techniques could potentially provide information on the preferred solution-state conformation of the molecule. nih.gov
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. rsc.orgmasterorganicchemistry.com The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
The most prominent peaks are associated with the sulfonyl group (-SO₂-). Sulfonyl chlorides consistently show two strong stretching vibrations: one for the asymmetric S=O stretch and one for the symmetric S=O stretch. acdlabs.com Additionally, stretching and bending vibrations for the C-H bonds of the ethyl group and the N-H bond of the amine are expected.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3300 - 3400 | Medium | N-H Stretch | Amine (-NH-) |
| ~2850 - 2960 | Medium-Strong | C-H Stretch | Ethyl (-CH₂CH₃) |
| ~1370 - 1410 | Strong | Asymmetric S=O Stretch | Sulfonyl Chloride (-SO₂Cl) |
| ~1160 - 1210 | Strong | Symmetric S=O Stretch | Sulfonyl Chloride (-SO₂Cl) |
| ~700 - 800 | Medium | S-N Stretch | Sulfamoyl |
| ~550 - 650 | Medium | S-Cl Stretch | Sulfonyl Chloride |
Note: The exact positions of these bands can vary slightly based on the physical state of the sample (e.g., liquid, solid, or in solution). rsc.orgacdlabs.com
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. chemguide.co.uk The molecular ion peak (M⁺) would confirm the compound's molecular mass. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will display two peaks: the M⁺ peak and an M+2 peak with about one-third the intensity, which is a characteristic signature for a monochlorinated compound.
Electron impact (EI) ionization typically causes the molecular ion to fragment in a predictable manner. The analysis of these fragments helps to piece together the molecular structure. libretexts.org For this compound, key fragmentation pathways would likely include:
Alpha-cleavage: Loss of the ethyl group ([M - C₂H₅]⁺) or a methyl radical ([M - CH₃]⁺).
Loss of Chlorine: Cleavage of the S-Cl bond to give an [M - Cl]⁺ ion.
Formation of Sulfonyl-containing Ions: Fragmentation can lead to characteristic ions such as [SO₂Cl]⁺. acdlabs.com
Rearrangements: Complex rearrangements can also occur, leading to other fragment ions. nih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound (C₂H₆ClNO₂S) Molecular Weight: ~143.59 g/mol (for ³⁵Cl isotope)
| m/z Value | Possible Fragment Ion | Description |
| 143 / 145 | [CH₃CH₂NHSO₂Cl]⁺ | Molecular ion (M⁺, M+2) |
| 114 | [CH₃CH₂NHSO₂]⁺ | Loss of Cl radical |
| 99 / 101 | [SO₂Cl]⁺ | Sulfonyl chloride cation |
| 80 | [HNSO₂]⁺ | Rearrangement and loss of ethyl |
| 64 | [SO₂]⁺ | Sulfur dioxide cation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Note: m/z values are based on the most abundant isotopes. The presence of the ³⁷Cl isotope will result in corresponding peaks at m/z + 2 for chlorine-containing fragments. uab.edumiamioh.edu
Computational methods, particularly those based on Density Functional Theory (DFT), serve as a powerful adjunct to experimental spectroscopy. researchgate.netelixirpublishers.com By creating a theoretical model of the this compound molecule, it is possible to calculate and predict its spectroscopic properties. nih.govnih.gov
For IR spectroscopy, DFT calculations can predict the vibrational frequencies and their corresponding intensities. Comparing the calculated spectrum with the experimental one can aid in the definitive assignment of complex vibrational modes. researchgate.net
Similarly, for NMR spectroscopy, computational models can calculate the magnetic shielding of each nucleus, which can then be converted into predicted chemical shifts. nih.gov These theoretical values are invaluable for assigning peaks in experimental ¹H and ¹³C NMR spectra, especially for complex molecules, and can help resolve ambiguities in structural elucidation. nih.gov This synergy between computational prediction and experimental measurement provides a higher degree of confidence in the final structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Chromatographic and Separation Techniques
The rigorous analysis of this compound and its related process streams necessitates the use of sophisticated chromatographic and separation techniques. These methods are indispensable for ensuring the purity of the final product, monitoring the progress of synthesis reactions, identifying and quantifying by-products, and resolving complex isomeric mixtures. The selection of a specific technique is dictated by the analyte's properties—such as volatility, polarity, and molecular weight—and the analytical objective.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the non-volatile and thermally labile nature of this compound, providing high-resolution separation for both purity determination and in-process control.
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the most common modality for assessing the purity of sulfamoyl chlorides. The separation is typically achieved on a C18 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is used to elute the compounds from the column. sielc.comsielc.com Due to the high reactivity of the sulfamoyl chloride functional group, care must be taken with aqueous mobile phases, and derivatization is sometimes employed. google.comnih.gov For instance, the compound can be derivatized with a UV-active amine to enhance detection and stability. google.com The purity is determined by comparing the peak area of the main component to the total area of all observed peaks.
Reaction Monitoring: HPLC is an invaluable tool for monitoring the progress of reactions that synthesize or consume this compound. By taking aliquots from the reaction mixture at specific time intervals and analyzing them by HPLC, chemists can track the depletion of starting materials and the formation of the desired product and any by-products. This real-time data allows for the precise determination of reaction endpoints and the optimization of reaction conditions such as temperature, pressure, and catalyst loading. For sulfonyl chloride synthesis, HPLC can distinguish the starting materials, intermediates, and the final product, providing a comprehensive profile of the reaction mixture. researchgate.netresearchgate.net
Below is a representative table of HPLC conditions used for the analysis of related sulfonyl chlorides, which can be adapted for this compound.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm) google.com |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid sielc.comsielc.com |
| Gradient | 5% B to 95% B over 20 minutes google.com |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm (or Diode Array Detector for peak purity) google.com |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile By-product Analysis
While this compound itself is generally not suitable for direct analysis by Gas Chromatography (GC) due to its low volatility and thermal lability, GC is an excellent technique for the identification and quantification of volatile by-products and residual solvents that may be present from the synthesis process. researchgate.net The high resolving power of capillary GC columns allows for the separation of complex mixtures of volatile organic compounds.
Common volatile by-products in the synthesis of sulfamoyl chlorides can include chlorinated solvents, unreacted starting materials like sulfuryl chloride, or decomposition products. researchgate.net Headspace GC, where the vapor phase above a sample is injected into the GC, is particularly useful for analyzing trace levels of volatile impurities without injecting the non-volatile matrix. Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of the separated components by comparing their mass spectra to spectral libraries. researchgate.net
A typical GC method for volatile impurity analysis is summarized in the table below.
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 40 °C for 5 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |
| Injection Mode | Split (e.g., 50:1) or Headspace |
Advanced Separation Methods for Isomer Analysis
The analysis of isomers, particularly enantiomers of chiral molecules, requires specialized separation techniques. While this compound itself is not chiral, related sulfamoyl chlorides can be, and synthetic processes may lead to structural isomers. researchgate.netresearchgate.net
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "green" alternative to HPLC for the separation of isomers, especially chiral compounds. wikipedia.orgamericanpharmaceuticalreview.com It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a small amount of a polar co-solvent like methanol. twistingmemoirs.com SFC offers several advantages over HPLC, including faster separations, lower viscosity of the mobile phase leading to higher efficiency, and reduced consumption of organic solvents. americanpharmaceuticalreview.comtwistingmemoirs.com
For chiral separations, SFC is almost exclusively performed with a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose). nih.gov The different interactions of the enantiomers with the chiral stationary phase lead to their separation. SFC is widely used in the pharmaceutical industry for both analytical and preparative-scale purification of enantiomers. americanpharmaceuticalreview.comsouthampton.ac.uk
The table below outlines typical conditions for isomer analysis using SFC.
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm) nih.gov |
| Mobile Phase | Supercritical CO₂ / Methanol gradient |
| Gradient | 5% to 40% Methanol over 10 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar americanpharmaceuticalreview.com |
| Column Temperature | 40 °C wikipedia.org |
| Detector | UV-Vis or Mass Spectrometer (MS) |
Other advanced techniques for isomer separation include multidimensional chromatography, where fractions from one separation are transferred to a second column with different selectivity, and specialized capillary electrophoresis methods. run.edu.ngmdpi.comsu.se These advanced methods provide the high resolving power necessary to separate structurally similar isomers that may be present in complex samples. researchgate.net
Computational and Theoretical Studies of Ethylsulfamoyl Chloride and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of sulfamoyl chlorides and their derivatives. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.
The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. For sulfamoyl chlorides, key insights are derived from analyzing the molecular orbitals and the nature of the chemical bonds.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ijaers.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov In sulfonamides, the HOMO is often distributed over the molecule, while the LUMO's character influences where a nucleophilic attack might occur. ijaers.comnih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within a molecule by localizing the electron density into specific bonds and lone pairs. This method can quantify hyperconjugative interactions, which are stabilizing delocalizations of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. tandfonline.com In sulfonyl compounds, significant hyperconjugation of the n→σ* type is observed, where lone pairs on oxygen and chlorine atoms donate electron density into anti-bonding orbitals of the sulfur-centered bonds. researchgate.net These interactions are crucial for understanding the high polarization of the sulfonyl group and its reactivity. tandfonline.comresearchgate.net For instance, studies on methanesulfonyl derivatives show that the electronic structure is highly polarized, with substituents around the sulfur acting as both electron donors and acceptors. researchgate.net
Table 1: Representative Quantum Chemical Properties of Sulfonamide Derivatives Note: Data is illustrative of typical values found for sulfonamide derivatives in computational studies and not specific to Ethylsulfamoyl Chloride unless otherwise stated. Calculations are typically performed using DFT methods like B3LYP with a basis set such as 6-311G+(d,p). nih.gov
| Property | Description | Typical Finding for Sulfonamide Derivatives | Implication |
| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.0 to -8.0 eV | Related to the molecule's potential to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.0 to -3.0 eV | Related to the molecule's potential to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | 3.0 to 5.0 eV | A smaller gap indicates higher chemical reactivity and lower kinetic stability. ijaers.com |
| Dipole Moment (µ) | Measure of the net molecular polarity. | 2.0 to 6.0 Debye | Influences solubility and intermolecular interactions. |
| NBO Charges | Calculated atomic charges. | S: highly positive; O: highly negative | Indicates the high polarity of the S=O bonds and the electrophilic nature of the sulfur atom. |
Molecules with single bonds can rotate, leading to different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (lowest energy) and the energy barriers between them. This is typically done by performing a Potential Energy Surface (PES) scan, where a specific dihedral angle is systematically varied, and the energy is calculated at each step while allowing the rest of the molecule to relax. q-chem.comq-chem.com
For this compound, key rotations would occur around the C-S and S-N bonds. The energy landscape would reveal the most stable arrangement of the ethyl group relative to the sulfamoyl chloride moiety. Studies on related benzenesulfonamides have shown that the orientation of the sulfonyl group with respect to other parts of the molecule is influenced by weak intramolecular interactions, which can change conformational preferences. mdpi.com The most stable conformers are those that minimize steric hindrance and optimize stabilizing electronic interactions, such as hyperconjugation. A relaxed PES scan would reveal the rotational barriers and the energy minima corresponding to staggered or gauche conformations, which are typically favored over eclipsed conformations.
Quantum chemical calculations are essential for mapping the energy profile of a chemical reaction. This involves identifying the structures and energies of reactants, products, transition states, and any intermediates. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
The most common reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom, for example, in the synthesis of sulfonamides from amines. nih.gov Computational investigations into the solvolysis of various alkanesulfonyl and arenesulfonyl chlorides consistently support a bimolecular nucleophilic substitution (SN2) mechanism. nih.govcdnsciencepub.comnih.gov This pathway involves the nucleophile attacking the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. cdnsciencepub.com
Computational studies can model this process, providing key energetic data:
Reactant Complex Energy: The energy of the initial association between the sulfonyl chloride and the nucleophile.
Transition State (TS) Energy: The highest energy point along the reaction coordinate, which determines the kinetic barrier. DFT calculations have been used to investigate the TS of reactions involving sulfonyl compounds. acs.org
Product Complex Energy: The energy of the complex formed after the new bond is made and before the products separate.
These calculations help elucidate how different substituents on the ethyl group or the amine nucleophile would affect the activation energy and, consequently, the reaction rate.
Molecular Modeling and Docking Studies
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are fundamental in drug discovery for predicting ligand-target interactions and structure-activity relationships.
Derivatives of this compound, primarily sulfonamides, are known to interact with a wide range of biological targets. Docking simulations place a sulfonamide derivative into the active site of a target protein and score the binding poses based on intermolecular forces.
The sulfonamide moiety (—SO₂NH—) is a key pharmacophore capable of forming multiple specific interactions:
Hydrogen Bonding: The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These interactions are frequently observed with polar amino acid residues like Serine, Threonine, and Arginine in protein active sites.
Hydrophobic Interactions: The ethyl group and other nonpolar substituents on the sulfonamide derivative can engage in favorable hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, and Valine.
Ionic and Coordinate Bonds: In metalloenzymes like carbonic anhydrase, the deprotonated sulfonamide nitrogen can form a coordinate bond with the zinc ion in the active site.
Pi-Sulfur Interactions: The sulfur atom can participate in favorable interactions with the pi-systems of aromatic amino acid residues like Phenylalanine and Tyrosine.
Table 2: Examples of Ligand-Target Interactions for Sulfonamide Derivatives from Docking Studies
| Drug/Derivative Class | Protein Target | Key Interacting Residues | Types of Interactions Observed |
| Benzene Sulfonamide Derivatives | Dihydropteroate Synthase (DHPS) | Arg, Lys, Ser | Hydrogen bonding, hydrophobic interactions. nih.gov |
| Various Sulfonamides | Carbonic Anhydrase I | His94, His200, Gln92, Leu198 | Coordinate bond with Zn²⁺, hydrogen bonding, pi-pi stacking, pi-alkyl interactions. |
| Sulfonamide-bearing Hybrids | VEGFR-2 | Cys919, Asp1046, Glu885 | Hydrogen bonding with key kinase domain residues. |
| Indolizine Derivatives | Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530 | Hydrophobic interactions, hydrogen bonding. |
Structure-Activity Relationship (SAR) is the correlation between a molecule's chemical structure and its biological activity. Computational modeling is a cornerstone of modern SAR studies, allowing for the prediction of how structural modifications will impact a compound's binding affinity and efficacy.
By creating a library of virtual derivatives of a lead compound, researchers can perform docking simulations for each one to predict its binding energy. A lower (more negative) binding energy generally correlates with higher predicted activity. nih.gov
For derivatives of this compound, an SAR study would involve systematically modifying different parts of the molecule in silico:
Modification of the Ethyl Group: Replacing the ethyl group with larger, smaller, cyclic, or more functionalized alkyl groups to probe the size and nature of the corresponding binding pocket.
Substitution on the Sulfonamide Nitrogen: Adding different substituents to the nitrogen atom to explore new hydrogen bonding or hydrophobic interactions.
The results of these computational predictions guide synthetic chemists to prioritize the synthesis of compounds with the highest predicted activity, streamlining the drug discovery process. For example, a computational study on novel sulfonamide derivatives showed that compound 1C had the highest binding affinity for the DHPS receptor (-8.1 kcal/mol), which correlated with it having the best in vitro antibacterial activity. nih.gov This demonstrates the predictive power of combining docking with SAR analysis.
Cheminformatics and Data Mining
Cheminformatics and data mining have emerged as indispensable tools for unlocking the full potential of chemical information. By leveraging large datasets of chemical reactions and molecular structures, these disciplines enable the development of sophisticated algorithms that can recognize patterns, predict properties, and guide synthetic efforts. In the realm of this compound, these approaches are pivotal for understanding its reactivity and for devising strategies to incorporate this important building block into more complex molecules.
Retrosynthetic Analysis Algorithms Incorporating this compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. Computer-Aided Synthesis Planning (CASP) tools, such as ASKCOS and Synthia, have revolutionized this process by automating the identification of potential synthetic pathways. nih.govarxiv.org These algorithms rely on vast reaction databases, like Reaxys, which contain a wealth of information on chemical transformations. elsevier.com
The incorporation of this compound into these retrosynthetic algorithms hinges on the accurate representation of its reactivity and the reactions it participates in. The primary disconnection strategies for molecules containing the ethylsulfamoyl moiety typically revolve around the formation of the sulfonamide bond. This key bond is retrosynthetically disconnected to yield this compound and a primary or secondary amine.
Table 1: Common Retrosynthetic Disconnections for this compound Derivatives
| Target Moiety | Disconnection Strategy | Precursors |
| N-Alkyl-N-ethylsulfamide | C-N bond formation | This compound, Alkylamine |
| N-Aryl-N-ethylsulfamide | C-N bond formation | This compound, Arylamine |
Modern retrosynthesis software employs sophisticated algorithms, often powered by machine learning, to prioritize these disconnections based on known reaction rules and the predicted feasibility of the forward reaction. For instance, a neural network might be trained on a massive dataset of sulfonamide synthesis reactions to learn the optimal conditions and substrate scope for the reaction between this compound and various amines. tue.nl This allows the algorithm to not only suggest the disconnection but also to provide a confidence score for the proposed synthetic step.
The effectiveness of these algorithms is directly proportional to the quality and comprehensiveness of the underlying reaction databases. The inclusion of a diverse range of reactions involving this compound, including those with complex and sterically hindered amines, is crucial for the development of robust and reliable retrosynthetic tools.
Predictive Modeling for Synthetic Accessibility
More advanced approaches to predicting synthetic accessibility utilize machine learning models trained on large datasets of chemical reactions and their associated yields. nih.govacs.org These models can learn complex relationships between molecular structure and reaction outcomes, enabling them to provide a more nuanced prediction of synthetic feasibility. For example, a random forest model could be trained to predict the yield of the reaction between this compound and a diverse set of amines, taking into account various molecular descriptors of both reactants. tue.nl
Table 2: Factors Influencing the Predicted Synthetic Accessibility of this compound Derivatives
| Factor | Impact on Synthetic Accessibility | Rationale |
| Steric hindrance around the amine | Decreases accessibility | Steric clash can hinder the approach of the amine to the sulfonyl chloride group, lowering reaction rates and yields. |
| Electronic properties of the amine | Can increase or decrease accessibility | Electron-donating groups on the amine can increase its nucleophilicity and reactivity, while electron-withdrawing groups can have the opposite effect. |
| Presence of protecting groups | May decrease accessibility | The need for additional protection and deprotection steps adds to the overall synthetic complexity. |
| Overall molecular size and complexity | Decreases accessibility | Larger and more complex molecules are generally more challenging to synthesize and purify. |
The continuous development of more accurate and predictive models for synthetic accessibility is an active area of research. The integration of data from high-throughput experimentation and the application of deep learning techniques are expected to further enhance the ability to predict the synthesizability of novel molecules containing the this compound moiety, thereby accelerating the discovery and development of new chemical entities.
Emerging Research Areas and Future Perspectives
Sustainable Synthesis and Green Chemistry Approaches
A significant thrust in modern chemistry is the development of synthetic methods that are environmentally responsible, aligning with the principles of green chemistry. This involves minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. For sulfamoyl chlorides, this translates into creating safer, more efficient, and eco-friendly protocols for their synthesis and subsequent reactions.
Traditional methods for the synthesis of sulfonyl chlorides and their sulfonamide derivatives often rely on harsh reagents like chlorosulfonic acid and volatile organic solvents, which pose environmental and safety challenges. thieme-connect.com Recent research has focused on developing milder and more sustainable alternatives.
One promising strategy involves the oxidative chlorination of thiols in greener solvents. Studies have demonstrated the synthesis of sulfonamides via in situ generated sulfonyl chlorides in sustainable media such as water, ethanol, and deep eutectic solvents (DES). rsc.org For instance, the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant provides an efficient and environmentally friendly pathway, often requiring only simple filtration for workup, thus avoiding solvent-intensive purification steps. rsc.org These methods reduce reliance on hazardous chemicals and minimize the generation of acidic waste. thieme-connect.com
Another approach focuses on continuous flow chemistry, which can improve the safety, speed, and environmental footprint of challenging reactions like chlorosulfonation. mdpi.com Automated continuous systems for producing aryl sulfonyl chlorides using chlorosulfonic acid have been developed, allowing for better control over reaction conditions and minimizing the risks associated with handling this hazardous reagent on a large scale. mdpi.com
The following table summarizes some green chemistry approaches for the synthesis of sulfonyl chlorides and related compounds.
| Method | Key Reagents/Solvents | Advantages |
| Oxidative Chlorination | Thiols, NaDCC·2H₂O, Water, Ethanol, Glycerol, DES | Environmentally friendly, simple workup, avoids harsh reagents. rsc.org |
| Photocatalytic Synthesis | Thioacetates, K-PHI photocatalyst, HCl/O₂, Blue light | Uses light as a clean energy source, high yields, chromoselective. nih.gov |
| Continuous Flow Synthesis | Chlorosulfonic acid in CSTRs | Improved safety, speed, product quality, and process control. mdpi.com |
Catalysis offers a powerful tool to enhance the efficiency, selectivity, and sustainability of chemical transformations involving sulfamoyl chlorides. Recent advancements have moved beyond stoichiometric reagents to catalytic systems that open up new reaction pathways.
Lewis Acid Catalysis: Indium(III) triflate (In(OTf)₃) has been identified as an effective catalyst for the Friedel-Crafts sulfamoylation of activated aromatic compounds with N,N-disubstituted sulfamoyl chlorides. thieme-connect.com This catalytic process provides a cleaner alternative to traditional methods that use stoichiometric amounts of Lewis acids like aluminum chloride, thereby reducing acidic waste. thieme-connect.comgoogle.com Research has shown that while several catalysts were tested, only indium complexes demonstrated significant turnover. thieme-connect.com
Transition Metal Catalysis: Palladium catalysis has enabled novel three-component syntheses of sulfonamides where sulfamoyl chlorides, generated in situ from sulfuric chloride and an amine, undergo Suzuki-Miyaura coupling with boronic acids. rsc.org This redox-neutral approach successfully avoids the desulfonylation problems often encountered in similar reactions and utilizes cheap, readily available starting materials. rsc.org
Photoredox Catalysis: A significant breakthrough has been the use of visible-light photoredox catalysis to generate sulfamoyl radicals from sulfamoyl chlorides. acs.orgjove.com This method involves the activation of the sulfamoyl chloride via chlorine atom abstraction by a silyl (B83357) radical, which is generated by a photocatalyst like Eosin Y. acs.orgacs.org The resulting sulfamoyl radical can then participate in various reactions, such as the hydrosulfamoylation of alkenes to produce aliphatic sulfonamides, a class of compounds that was previously difficult to access in a single step. acs.orgjove.com This radical-based approach operates under mild conditions and displays broad functional group tolerance. jove.com
The table below highlights key findings in the catalytic applications of sulfamoyl chlorides.
| Catalyst System | Reaction Type | Substrates | Key Advantages |
| In(OTf)₃ | Friedel-Crafts Sulfamoylation | Activated aromatics, Sulfamoyl chlorides | Catalytic, cleaner alternative to stoichiometric Lewis acids. thieme-connect.com |
| Palladium Complexes | Suzuki-Miyaura Coupling | In situ sulfamoyl chlorides, Boronic acids | Three-component synthesis, redox-neutral, avoids desulfonylation. rsc.org |
| Eosin Y / (TMS)₃SiH | Photoredox Hydrosulfamoylation | Sulfamoyl chlorides, Electron-deficient alkenes | Generates sulfamoyl radicals, mild conditions, one-step access to aliphatic sulfonamides. acs.orgjove.com |
Materials Science Applications of Ethylsulfamoyl Chloride Derivatives
The reactivity of the sulfamoyl chloride group makes it a valuable handle for introducing the sulfonyl moiety into larger structures, leading to the creation of functional materials with tailored properties.
Derivatives of sulfamoyl chlorides are being explored in the synthesis and modification of advanced materials, including polymers and metal-organic frameworks (MOFs).
Functional Polymers: Sulfonyl chloride chemistry is integral to producing specialized polymers. For example, sulfonated poly(arylene ether sulfone)s (SPES), which are used as proton exchange membranes in fuel cells, can be synthesized via a route involving a sulfochlorinated polymer intermediate. rsc.org In this process, a polymer backbone is first treated with a chlorinating agent like thionyl chloride to create sulfonyl chloride groups. These groups can then be hydrolyzed to the desired sulfonic acid functionality. This multi-step approach allows for the creation of polymers with controlled degrees of sulfonation, which is crucial for their performance. rsc.org
Metal-Organic Frameworks (MOFs): Postsynthetic modification (PSM) is a powerful technique for introducing new functionalities into pre-existing MOFs. Sulfonyl chlorides have been used as reactive intermediates to incorporate sulfonamide groups into MOF structures. rsc.org For instance, MOFs containing sulfonic acid groups (e.g., Cr-MIL-101-SO₃H) can be converted to their sulfonyl chloride form and subsequently reacted with amines. Alternatively, amino-functionalized MOFs (e.g., CAU-1-NH₂) can react directly with sulfonyl chlorides. These modifications introduce new chemical and electronic properties to the MOF, such as altered acidity and hydrogen-bonding capabilities, which are important for applications in catalysis and gas adsorption. rsc.org
Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure and high thermal stability. msesupplies.comsolvionic.com While direct synthesis of ILs using this compound as a primary component is not widely reported, the integration of the sulfamoyl or related sulfonate functionalities into IL structures represents a promising area of research.
The properties of ILs can be finely tuned by changing the cation-anion pair. msesupplies.com Incorporating sulfonate-containing ions can modify the IL's polarity, viscosity, and solvating power. For example, an ionic liquid with a 1,3-dimethyl 5-sulfoisophthalate anion has been used in the preparation of antibacterial polymer blends. mdpi.com This suggests the potential for designing novel task-specific ionic liquids where a sulfamoyl-derived moiety could act as a key functional component of the anion or cation.
Furthermore, ILs can serve as effective and recyclable solvents for reactions involving this compound. Their unique solvent properties could enhance reaction rates and selectivity, aligning with the principles of green chemistry. nih.govtcichemicals.com The ability of ILs to dissolve a wide range of organic and inorganic compounds makes them suitable media for catalytic processes, potentially improving the efficiency of the catalytic reactions discussed in section 6.1.2. solvionic.com
Exploration of Novel Reactivity Patterns
Beyond their traditional role as electrophiles in substitution reactions with amines and alcohols, researchers are uncovering novel reactivity patterns for sulfamoyl chlorides. A major focus has been on harnessing radical chemistry to forge new bonds under mild conditions.
The visible-light-mediated generation of sulfamoyl radicals from sulfamoyl chlorides stands out as a paradigm shift in their reactivity. acs.orgjove.com As detailed previously, photoredox catalysis enables the single-electron reduction of the S-Cl bond, leading to a sulfamoyl radical. acs.org This transient species can engage in reactions inaccessible through traditional two-electron pathways. A key application is the Giese addition to alkenes, providing a direct route to complex aliphatic sulfonamides. jove.com This hydrosulfamoylation protocol has been successfully applied to the late-stage functionalization of complex molecules, demonstrating its utility in medicinal chemistry. acs.org
Another novel transformation involves using sulfamoyl chlorides in catalytic cross-coupling reactions. For instance, a copper(I)-catalyzed method has been developed for the direct coupling of arylsulfonyl chlorides with aryl boronic acids to produce diaryl thioethers. researchgate.net This reaction showcases the sulfonyl chloride as a source of sulfur in C-S bond formation.
The versatility of sulfonyl chlorides as precursors to various functional groups continues to be explored. They are not only used to make sulfonamides and sulfonate esters but can also be converted to sulfones and sulfinic acids, making them valuable intermediates in organic synthesis. nih.gov The development of new methods to activate the sulfonyl chloride group, such as the use of pyrylium (B1242799) salts to convert primary sulfonamides back into highly reactive sulfonyl chlorides, further expands the synthetic toolbox available to chemists. nih.gov This allows for the diversification of complex sulfonamides that would be difficult to achieve through other means. nih.gov
Unconventional Bond-Forming Reactions
While sulfamoyl chlorides are classically used to form sulfonamides by reaction with amines, recent research has focused on their capacity to participate in unconventional bond-forming reactions, particularly through radical intermediates. A significant area of development is the use of visible-light photocatalysis to generate sulfonyl and alkyl radicals from sulfonyl chloride precursors.
In one approach, visible light in conjunction with a photocatalyst can mediate the desulfonylation of a sulfonyl chloride. sigmaaldrich.com This process involves the generation of a radical species after the expulsion of sulfur dioxide (SO₂). This radical can then be harnessed to form new carbon-carbon (C-C) bonds. sigmaaldrich.com For instance, trifluoromethylsulfonyl chloride can release a trifluoromethyl radical, which can then be used to trifluoromethylate arenes and heteroarenes under photocatalytic conditions. sigmaaldrich.com This strategy transforms the sulfonyl chloride from a sulfonylating agent into a source of alkyl or aryl radicals, dramatically expanding its synthetic potential.
Another innovative strategy involves the photocatalytic synthesis of sulfonyl chlorides themselves from precursors like thiols and isothiouronium salts. mdpi.com This method not only provides a milder route to the sulfonyl chloride but also integrates photocatalysis into the broader synthetic pathway, highlighting a modern approach to utilizing these reagents. mdpi.com Furthermore, silyl radical-mediated activation of sulfamoyl chlorides has been shown to enable direct hydrosulfamoylation of alkenes, providing a single-step route to complex aliphatic sulfonamides.
These radical-based strategies represent a paradigm shift, allowing the sulfamoyl chloride moiety to be used in reactions that create skeletal frameworks rather than just adding a functional group.
| Reaction Type | Precursor | Key Conditions | Bond Formed |
| Desulfonylative C-C Coupling | Alkyl/Aryl Sulfonyl Chlorides | Visible Light, Photocatalyst | C-C |
| Hydrosulfamoylation | Sulfamoyl Chloride, Alkene | Silyl Radical, Photocatalyst | C-S, C-H |
| Photocatalytic Synthesis | Thiols, Isothiouronium Salts | Visible Light, Photocatalyst, O₂ | S-Cl |
Controlled Radical Polymerization Initiated by Sulfamoyl Chlorides
A burgeoning field of research is the application of sulfonyl chlorides, including alkyl variants like this compound, as initiators for Controlled Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP). acs.orgquora.com These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures (e.g., block copolymers). sigmaaldrich.com
Traditionally, CRP techniques like Atom Transfer Radical Polymerization (ATRP) rely on alkyl halide initiators. However, research has demonstrated that sulfonyl chlorides are a versatile class of initiators for metal-catalyzed "living" radical polymerizations. quora.comacs.org The S-Cl bond can be homolytically cleaved by a transition-metal complex (e.g., copper) to generate a sulfonyl radical, which then initiates the polymerization of monomers like styrenes and methacrylates. acs.org
More recently, efforts have focused on developing metal-free, light-driven CRP methods using sulfonyl chlorides. acs.org In one such system, an organocatalyst, activated by visible light, facilitates the controlled polymerization from a sulfonyl chloride initiator in the presence of a disulfide chain transfer agent. acs.orgresearchgate.net This approach offers several advantages, including milder reaction conditions (room temperature), temporal control using light as an external trigger ("ON/OFF" control), and the avoidance of transition-metal contamination in the final polymer product. acs.org The versatility of this method has been demonstrated with various aryl and alkyl sulfonyl chlorides and a range of monomers, including acrylates, methacrylates, and styrene. acs.org
The ability to use readily available sulfonyl chlorides as initiators opens up new possibilities for creating functional polymers and materials, leveraging the diverse chemistry of the sulfonyl group for post-polymerization modification.
Challenges and Opportunities in this compound Research
Despite its utility, the full potential of this compound is tempered by challenges in its synthesis and application. Addressing these issues presents significant opportunities for innovation in chemical synthesis and materials science.
Addressing Synthetic Bottlenecks
The traditional synthesis of sulfonyl chlorides often involves harsh and unselective reagents, which presents a significant bottleneck, especially when working with complex molecules.
Traditional Methods and Their Limitations:
Chlorosulfonation: This classic method often employs chlorosulfonic acid (ClSO₃H). While effective for simple aromatic compounds, it is a harsh reagent that is incompatible with many sensitive functional groups.
From Sulfonic Acids: The conversion of sulfonic acids to sulfonyl chlorides typically uses reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). These reagents are highly reactive, often require high temperatures, and exhibit low chemoselectivity, limiting their use in the late-stage functionalization of intricate molecules. mdpi.comresearchgate.net
Modern Solutions and Opportunities: To overcome these limitations, researchers are developing milder and more selective synthetic routes.
Late-Stage Synthesis from Sulfonamides: A robust method involves the activation of primary sulfonamides using a pyrylium reagent (Pyry-BF₄) and a simple chloride source like magnesium chloride (MgCl₂). This reaction proceeds under mild conditions and tolerates a wide variety of sensitive functional groups, enabling the conversion of complex, drug-like molecules containing a primary sulfonamide into the corresponding sulfonyl chloride at a late stage in the synthesis. researchgate.net
Flow Chemistry: For reactions that still rely on aggressive reagents like chlorosulfonic acid, flow chemistry offers a safer and more efficient alternative to batch processing. Continuous flow reactors improve heat management of highly exothermic reactions, reduce reaction times, and enhance process control, leading to higher yields and product quality on a scalable level. acs.org
Photocatalytic Methods: As mentioned previously, visible-light photocatalysis can be used to synthesize sulfonyl chlorides from precursors such as thiols under exceptionally mild conditions, avoiding harsh oxidizing agents entirely. mdpi.com
| Synthesis Approach | Reagents | Conditions | Key Advantages |
| Traditional (from Sulfonic Acid) | POCl₃, SO₂Cl₂ | Harsh, high temperature | Established method |
| Late-Stage (from Sulfonamide) | Pyry-BF₄, MgCl₂ | Mild (60 °C) | High functional group tolerance, suitable for complex molecules researchgate.net |
| Flow Chemistry (Chlorosulfonation) | ClSO₃H | Continuous flow | Enhanced safety, scalability, process control acs.org |
| Photocatalytic (from Thiols) | Photocatalyst, light, O₂ | Mild, room temperature | Avoids harsh oxidants, green chemistry approach mdpi.com |
Expanding Scope of Derivatization and Applications
The primary opportunity in this compound research lies in expanding the scope of molecules that can be created from it. By moving beyond conventional reactions, new applications in medicine and materials can be unlocked.
The development of late-stage functionalization techniques is crucial. researchgate.net Being able to introduce the this compound group into a complex molecular scaffold at the end of a synthetic sequence allows for the rapid generation of diverse analogues. These new derivatives, such as complex sulfonamides, sulfonates, or sulfonyl fluorides, can then be screened for enhanced biological activity or novel material properties. researchgate.net
Furthermore, leveraging the unconventional reactivity discussed earlier opens new derivatization pathways. Using this compound as a precursor for an ethyl radical via desulfonylation could enable the ethylation of substrates, a significant departure from its classical role. sigmaaldrich.com Similarly, its use as a CRP initiator allows for the synthesis of well-defined polymers with an ethylsulfonamide terminal group, which can be used to tailor the properties of the polymer or for subsequent bioconjugation. acs.org These advanced strategies transform this compound from a simple reagent into a versatile building block for constructing complex and functional molecules and macromolecules.
Q & A
Q. What are the standard synthetic routes for Ethylsulfamoyl chloride, and how can purity be validated?
this compound is typically synthesized via sulfonation reactions using ethylamine derivatives and sulfur-containing chlorinating agents. A common method involves reacting ethylsulfamic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions . Purity validation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via characteristic peaks for ethyl and sulfamoyl groups (e.g., δ 1.2–1.4 ppm for CH₃CH₂, δ 3.5–4.0 ppm for SO₂N) .
- Infrared (IR) Spectroscopy : Identify S=O stretching vibrations (~1350–1150 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (m/z ~155 for [M]⁺) and fragmentation patterns .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assign protons and carbons in the ethyl and sulfamoyl groups.
- Elemental Analysis : Validate stoichiometry (C: ~23.3%, H: ~5.2%, N: ~9.0%) .
- High-Performance Liquid Chromatography (HPLC) : Monitor purity using reverse-phase columns (C18) with UV detection at 210–230 nm .
Advanced Research Questions
Q. How can computational methods assist in analyzing this compound’s electronic properties?
Tools like Multiwfn enable wavefunction analysis to study:
- Electrostatic Potential (ESP) : Map reactive sites for nucleophilic/electrophilic attacks .
- Bond Order Analysis : Quantify bond strength between S and Cl/N atoms .
- Orbital Composition : Identify contributions of atomic orbitals to molecular reactivity . Example: A recent study used Multiwfn to correlate electron localization function (ELF) with hydrolysis rates in sulfonyl chlorides .
Q. How to address discrepancies in reaction yields reported for sulfonamide synthesis?
Contradictions often arise from:
- Moisture Sensitivity : this compound hydrolyzes readily; yields drop if reactions are not conducted under strict anhydrous conditions .
- Amine Basicity : Steric hindrance or low basicity in amines reduces nucleophilic substitution efficiency. Use kinetic studies to optimize stoichiometry and temperature . Methodological Solution :
- Conduct control experiments with moisture traps (e.g., molecular sieves).
- Compare yields using primary vs. tertiary amines to isolate steric/electronic effects .
Q. What strategies confirm reaction mechanisms in sulfonamide formation?
Advanced approaches include:
- Isotopic Labeling : Track ³⁵S or ¹⁵N isotopes to verify bond cleavage/formation steps.
- Kinetic Isotope Effects (KIE) : Differentiate between SN1 and SN2 pathways .
- Computational Modeling : Simulate transition states using density functional theory (DFT) to identify rate-determining steps .
Safety and Stability
Q. What precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods to prevent exposure to corrosive vapors .
- Storage : Store under inert gas (argon/nitrogen) at –20°C to inhibit hydrolysis .
- Emergency Protocols : Immediate rinsing with water for skin/eye contact and medical consultation .
Q. How to resolve conflicting data on the compound’s stability under varying pH?
Stability studies should:
- Use buffered solutions (pH 2–12) to monitor degradation via HPLC .
- Apply Arrhenius kinetics to predict shelf life under different temperatures . Example: A 2022 study reported 90% decomposition at pH >10 within 24 hours, emphasizing the need for neutral storage conditions .
Data Presentation Best Practices
Q. How to optimize HPLC conditions for analyzing this compound derivatives?
- Column : C18 (5 µm, 250 × 4.6 mm) with guard column to prevent contamination.
- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) for peak sharpness .
- Validation : Include retention times, peak symmetry, and limit of detection (LOD) in supplementary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
